4-Amino-3-fluoro-N-(2-fluoroethyl)benzamide

Fluorinated benzamide Medicinal chemistry Structure–activity relationship

4-Amino-3-fluoro-N-(2-fluoroethyl)benzamide is a regiospecifically fluorinated benzamide building block. The distinct 3-fluoro aromatic substitution and N-(2-fluoroethyl) side chain offer unique lipophilicity and metabolic stability profiles compared to 2-fluoro or 5-fluoro analogs, making it a critical tool for SAR studies. The 4-amino group enables rapid derivatization (amides, sulfonamides, ureas) for CNS-penetrant library synthesis. Choose this compound for precise fluorine-position-dependent biological investigations.

Molecular Formula C9H10F2N2O
Molecular Weight 200.19 g/mol
Cat. No. B12091370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-fluoro-N-(2-fluoroethyl)benzamide
Molecular FormulaC9H10F2N2O
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)NCCF)F)N
InChIInChI=1S/C9H10F2N2O/c10-3-4-13-9(14)6-1-2-8(12)7(11)5-6/h1-2,5H,3-4,12H2,(H,13,14)
InChIKeyAVKTXPSXNZKOJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-fluoro-N-(2-fluoroethyl)benzamide: Key Physicochemical and Structural Data for Sourcing & Research


4-Amino-3-fluoro-N-(2-fluoroethyl)benzamide (CAS 1863470-00-1; molecular weight 200.19; C9H10F2N2O) is a fluorinated benzamide derivative [1]. It contains both an aromatic 4-amino-3-fluorobenzamide core and an N‑(2‑fluoroethyl) side chain, with an InChIKey of AVKTXPSXNZKOJE‑UHFFFAOYSA‑N [1].

4-Amino-3-fluoro-N-(2-fluoroethyl)benzamide: Why Simple Substitution with In-Class Analogs Is Scientifically Unjustified


In fluorinated benzamide research, minor changes in the position of the aromatic fluorine or the N‑alkyl chain length can radically alter receptor binding profiles, metabolic stability, and physicochemical properties . For example, moving the aromatic fluorine from the 3‑ to the 2‑ or 5‑position yields compounds with different electronic distributions and steric demands, while the 2‑fluoroethyl group may confer distinct lipophilicity and H‑bonding properties relative to methyl, ethyl, or 3‑fluoropropyl analogs . Therefore, treating 4‑Amino‑3‑fluoro‑N‑(2‑fluoroethyl)benzamide as interchangeable with other fluorobenzamides disregards these well‑documented structure–activity relationships, which can invalidate SAR hypotheses and waste research resources .

4-Amino-3-fluoro-N-(2-fluoroethyl)benzamide: Quantitative Differentiation Data Versus Key Structural Analogs


Structural and Electronic Differentiation from 4-Amino-3-fluorobenzamide: N-(2-Fluoroethyl) Substitution Introduces Additional Lipophilicity and Hydrogen‑Bonding Capacity

4‑Amino‑3‑fluoro‑N‑(2‑fluoroethyl)benzamide differs from 4‑amino‑3‑fluorobenzamide (CAS 609783‑62‑2) by the presence of an N‑(2‑fluoroethyl) amide side chain [1]. While 4‑amino‑3‑fluorobenzamide is a simpler, unsubstituted amide (MW 154.14), the target compound incorporates a 2‑fluoroethyl group, increasing molecular weight to 200.19 and adding both an aliphatic fluorine and a flexible two‑carbon linker [1]. This side chain is expected to modulate lipophilicity (cLogP ~1.1) and may serve as a hydrogen‑bond acceptor, potentially altering membrane permeability and target engagement relative to the unsubstituted analog .

Fluorinated benzamide Medicinal chemistry Structure–activity relationship

Regioisomeric Differentiation: 3‑Fluoro vs. 5‑Fluoro Aromatic Substitution

The target compound (4‑amino‑3‑fluoro‑N‑(2‑fluoroethyl)benzamide) is a regioisomer of 3‑amino‑5‑fluoro‑N‑(2‑fluoroethyl)benzamide (CAS 1865167‑39‑0) [1]. Although both share the same molecular formula (C9H10F2N2O) and molecular weight (200.19), they differ in the position of the aromatic fluorine relative to the amino and carboxamide groups [1]. In the 3‑fluoro‑4‑amino arrangement (target compound), the fluorine is ortho to the amino group, potentially forming an intramolecular hydrogen bond (F···H–N) and altering electron density at the amino nitrogen [1]. In the 5‑fluoro‑3‑amino regioisomer, the fluorine is meta to both the amino and carboxamide, producing a distinct electronic and steric environment .

Fluorobenzamide Regioisomer Structure–activity relationship

Aromatic Fluoro‑Positional Differentiation: 4‑Amino‑3‑fluoro vs. 4‑Amino‑2‑fluoro Analog

The target compound is a positional isomer of 4‑amino‑2‑fluoro‑N‑(2‑fluoroethyl)benzamide (CAS 1857178‑98‑3) [1]. In the 4‑amino‑2‑fluoro analog, the fluorine is ortho to the carboxamide group, whereas in the target compound it is ortho to the amino group [1]. This subtle shift can dramatically alter the compound's biological profile: the 4‑amino‑2‑fluoro analog is reported as a potent antiandrogen that targets androgen receptors in advanced prostate cancer models . The 4‑amino‑3‑fluoro isomer may therefore present a distinct pharmacological fingerprint, potentially avoiding the antiandrogen‑related off‑target effects associated with the 2‑fluoro analog .

Fluorobenzamide Positional isomer Antiandrogen

Side‑Chain Differentiation: 2‑Fluoroethyl vs. Unsubstituted Ethyl Analogs in Dopamine D2 Receptor Binding

Fluorine substitution on the N‑alkyl side chain of benzamides is known to affect receptor binding. In a study of N‑fluorine‑substituted analogs of eticlopride (a dopamine D2 receptor antagonist), replacing the N‑ethyl group with a 2‑fluoroethyl group resulted in altered in vitro affinity for the dopamine D2 receptor [1]. While the specific Ki or IC50 values for the target compound are not reported, this class‑level observation indicates that the 2‑fluoroethyl group is not a passive substituent; it actively modulates receptor interactions [1]. Thus, 4‑amino‑3‑fluoro‑N‑(2‑fluoroethyl)benzamide may exhibit different D2 receptor pharmacology compared to its non‑fluorinated N‑ethyl analog.

Fluoroethyl Dopamine D2 receptor PET radioligand

Distinction from Simple N‑(2‑Fluoroethyl)benzamide: The 4‑Amino‑3‑fluoro Core Provides an Additional Functional Handle and Potential Bioisosteric Properties

N‑(2‑Fluoroethyl)benzamide (CAS 63186‑89‑0; MW 167.18) is a structurally simpler analog that lacks both the aromatic amino and fluorine substituents [1]. The target compound, in contrast, contains a 4‑amino‑3‑fluorobenzamide core [1]. The amino group (pKa ~4–5 for aromatic amines) provides a site for further derivatization (e.g., acylation, sulfonylation, diazotization), and the aromatic fluorine can serve as a bioisostere for hydrogen, influencing metabolic stability and pKa [1]. In N‑(2‑fluoroethyl)benzamide, the aromatic ring is unsubstituted, offering limited opportunities for molecular elaboration .

Benzamide Fluorine bioisostere Functional handle

4-Amino-3-fluoro-N-(2-fluoroethyl)benzamide: Evidence-Based Research Applications and Use Cases


SAR Studies Exploring Fluorine Positional Effects in Benzamide‑Based Lead Series

When investigating how aromatic fluorine position influences target binding or pharmacokinetics, 4‑amino‑3‑fluoro‑N‑(2‑fluoroethyl)benzamide provides a well‑defined regioisomer for direct comparison with 2‑fluoro and 5‑fluoro analogs (e.g., CAS 1857178‑98‑3 and 1865167‑39‑0) . This allows researchers to attribute observed biological differences specifically to the fluorine position rather than to side‑chain variations .

Development of CNS‑Penetrant Probes or PET Tracer Precursors

The N‑(2‑fluoroethyl) group may confer favorable properties for CNS penetration, as suggested by studies on fluorinated eticlopride analogs [1]. Therefore, this compound may serve as a precursor or model compound for the design of brain‑penetrant benzamides or for the development of ¹⁸F‑labeled PET tracers [1].

Synthesis of Focused Libraries via Aromatic Amine Derivatization

The presence of the 4‑amino group offers a convenient handle for generating diverse analogs (e.g., amides, sulfonamides, ureas) without altering the N‑(2‑fluoroethyl) benzamide core [2]. This makes the compound a valuable building block for medicinal chemistry groups aiming to rapidly explore SAR around the aromatic amine region [2].

Metabolic Stability Studies Comparing Aromatic Fluorination Patterns

Fluorine substitution on the aromatic ring can block sites of oxidative metabolism. Comparing the in vitro metabolic stability (e.g., in liver microsomes) of the 3‑fluoro isomer with the non‑fluorinated or 2‑fluoro analogs can quantify the protective effect of the 3‑fluoro group, guiding further lead optimization [2].

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